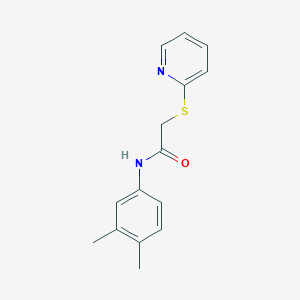
N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, a pyridine ring attached via a sulfur atom, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 2-mercaptopyridine and 3,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the thioether intermediate.
Acetamide Formation: The thioether intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final acetamide product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Hydrogen gas with a palladium catalyst for reduction.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Nitro, Sulfonyl, or Halogenated Derivatives: From substitution reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: In the development of new materials with specific electronic or photonic properties.
Biological Studies: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur atom in the thioether linkage could play a crucial role in binding to metal ions or forming hydrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dimethylphenyl)-2-(pyridin-2-ylthio)acetamide: Similar structure but with a thioether linkage.
N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfonyl)acetamide: Similar structure but with a sulfone linkage.
Uniqueness
N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to its specific substitution pattern and the presence of both a thioether and an acetamide group, which can confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-6-7-13(9-12(11)2)17-14(18)10-19-15-5-3-4-8-16-15/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQICBREKYISBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
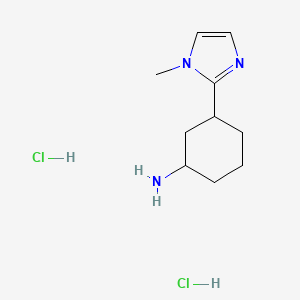
![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide](/img/structure/B2997812.png)
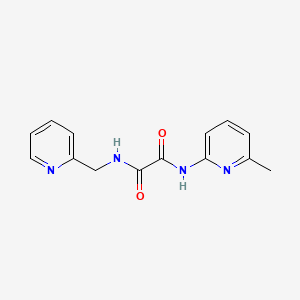
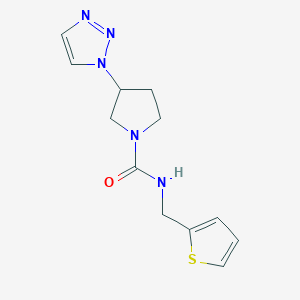
![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2997818.png)
![[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid](/img/structure/B2997819.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate](/img/structure/B2997820.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2997821.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2997822.png)
![(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2997823.png)
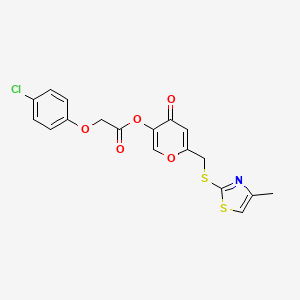
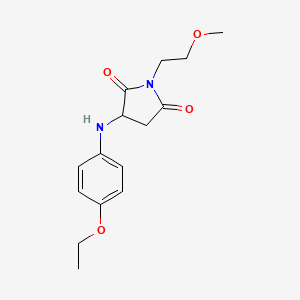
![N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2997828.png)
![2-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2997830.png)
